molecular formula C14H17NO2 B5679498 5-(isobutoxymethyl)-8-quinolinol

5-(isobutoxymethyl)-8-quinolinol

Cat. No. B5679498
M. Wt: 231.29 g/mol
InChI Key: MNOCWVILUCHHQF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of substituted 8-quinolinols, including 5-(isobutoxymethyl)-8-quinolinol, typically involves alkylation of 8-quinolinol or its precursors followed by specific substituent introductions. For instance, Kolobielski (1966) described the preparation of 2-isopropyl-8-quinolinol by alkylation of 8-methoxyquinoline, followed by demethylation, which can be analogous to the synthesis of 5-(isobutoxymethyl)-8-quinolinol by modifying the alkylating agent and conditions (Kolobielski, 1966).

Molecular Structure Analysis

The molecular structure of 5-(isobutoxymethyl)-8-quinolinol derivatives can be closely related to the crystal and molecular structure investigations of 5-chloro-7-iodo-8-quinolinol. These studies revealed that such compounds tend to form nearly planar structures that are stabilized through hydrogen bonding, leading to distinct molecular packing patterns in the crystal lattice. This information can provide insights into the potential structural characteristics of 5-(isobutoxymethyl)-8-quinolinol (Kashino & Haisa, 1973).

Chemical Reactions and Properties

5-(Isobutoxymethyl)-8-quinolinol can undergo various chemical reactions typical for quinolinol derivatives, including complexation with metals, which is a key property of 8-quinolinols. The reactivity can be influenced by the presence of the isobutoxymethyl group, potentially leading to unique reactivity patterns or selectivity in chemical transformations.

Physical Properties Analysis

The physical properties of 5-(isobutoxymethyl)-8-quinolinol, such as solubility, melting point, and crystallinity, can be inferred from studies on similar 8-quinolinol derivatives. For instance, the substitution patterns on the quinolinol core significantly affect these properties, as seen in the synthesis and characterization of various 5-alkyl-8-quinolinols, which exhibit different solubilities and physical forms depending on the nature and position of the substituents (Soulounganga, Gerardin, & Loubinoux, 2000).

properties

IUPAC Name

5-(2-methylpropoxymethyl)quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-10(2)8-17-9-11-5-6-13(16)14-12(11)4-3-7-15-14/h3-7,10,16H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOCWVILUCHHQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCC1=C2C=CC=NC2=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Isobutoxymethyl)-8-quinolinol

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